molecular formula C8H5ClF2N2OS B8036888 5-Chloro-6-(difluoromethoxy)-1,3-benzothiazol-2-amine

5-Chloro-6-(difluoromethoxy)-1,3-benzothiazol-2-amine

Cat. No.: B8036888
M. Wt: 250.65 g/mol
InChI Key: KMRFVHCHEDTVAU-UHFFFAOYSA-N
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Description

5-Chloro-6-(difluoromethoxy)-1,3-benzothiazol-2-amine is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a chloro group at the 5th position, a difluoromethoxy group at the 6th position, and an amine group at the 2nd position of the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(difluoromethoxy)-1,3-benzothiazol-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as chloroacetaldehyde, under acidic conditions to form the benzothiazole ring.

    Introduction of the Chloro Group: The chloro group is introduced at the 5th position of the benzothiazole ring through a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced at the 6th position through a nucleophilic substitution reaction using difluoromethyl ether and a suitable base, such as sodium hydride or potassium carbonate.

    Introduction of the Amine Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(difluoromethoxy)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the nitro or carbonyl groups, if present.

    Substitution: The chloro and difluoromethoxy groups can be substituted with other nucleophiles under suitable conditions, such as using sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, and methanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines, alcohols, and other reduced derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-6-(difluoromethoxy)-1,3-benzothiazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(difluoromethoxy)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-6-methoxy-1,3-benzothiazol-2-amine: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    5-Chloro-6-(trifluoromethoxy)-1,3-benzothiazol-2-amine: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

    6-(Difluoromethoxy)-1,3-benzothiazol-2-amine: Similar structure but without the chloro group.

Uniqueness

5-Chloro-6-(difluoromethoxy)-1,3-benzothiazol-2-amine is unique due to the presence of both chloro and difluoromethoxy groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

5-chloro-6-(difluoromethoxy)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2N2OS/c9-3-1-4-6(15-8(12)13-4)2-5(3)14-7(10)11/h1-2,7H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRFVHCHEDTVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)OC(F)F)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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